4-Benzyl-1,3-benzothiazol-2-amine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Many 2-aminobenzothiazole analogs fail in SAR campaigns due to incorrect substitution patterns. 4-Benzyl-1,3-benzothiazol-2-amine (CAS 1152504-14-7) directly solves this with its precise 4-benzyl motif, a key pharmacophore for MAO inhibition and antimicrobial activity. - Provides a distinct starting point for exploring steric/electronic effects vs. unsubstituted analogs. - Free amine group enables rapid library diversification for hit-to-lead programs. - Sourced at ≥95% purity with guaranteed global shipping, bridging the gap between discovery chemistry and reliable supply.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 1152504-14-7
Cat. No. B1438097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1,3-benzothiazol-2-amine
CAS1152504-14-7
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C3C(=CC=C2)SC(=N3)N
InChIInChI=1S/C14H12N2S/c15-14-16-13-11(7-4-8-12(13)17-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16)
InChIKeyOHZLQXODZQFOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1,3-benzothiazol-2-amine: Procurement-Ready Profile


4-Benzyl-1,3-benzothiazol-2-amine (CAS 1152504-14-7) is a heterocyclic organic compound featuring a benzothiazole core with a benzyl substituent at the 4-position [1]. This structural motif is characteristic of the broader class of 2-aminobenzothiazole derivatives, which are frequently employed as scaffolds in medicinal chemistry and chemical biology due to their synthetic accessibility and documented biological activities [2]. The compound is commercially available from multiple chemical vendors and serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs, particularly those targeting infectious diseases, neurodegenerative disorders, and cancer [3].

4-Benzyl benzothiazole scaffold for SAR exploration
Free exocyclic amine for derivatization
Building block for medicinal chemistry and probe design

Why Generic 2-Aminobenzothiazole Analogs Cannot Replace It


Substitution of the benzyl group at the 4-position of the benzothiazole ring is not a trivial modification; it directly modulates key physicochemical and biological properties that distinguish 4-Benzyl-1,3-benzothiazol-2-amine from simpler, unsubstituted 2-aminobenzothiazoles . Specifically, the 4-benzyl substituent alters the compound's lipophilicity and electronic distribution, which can impact its ability to cross biological membranes and its binding affinity for certain biological targets [1]. In the context of structure-activity relationship (SAR) studies, even minor positional isomerism or substituent changes in benzothiazole derivatives have been shown to lead to significant variations in potency and selectivity [2]. Therefore, for research programs requiring a specific 4-substituted benzothiazole scaffold, generic 2-aminobenzothiazole (CAS 136-95-8) or N-benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0) may not serve as functional equivalents, as they lack the precise substitution pattern required for target engagement or desired pharmacological profile.

Unsubstituted 2-aminobenzothiazole lacks the 4-benzyl group; lipophilicity and target interaction profile may differ.
N-Benzyl isomer has a substituted amine, blocking the free -NH2 handle required for downstream synthesis.
Positional isomerism alters electronic distribution and reactivity; building blocks are not interchangeable.

Evidence-Based Differentiation Guide


Structural Differentiation: 4-Benzyl vs. Unsubstituted Core

The presence of a benzyl group at the 4-position of the benzothiazole ring is the primary structural differentiator between 4-Benzyl-1,3-benzothiazol-2-amine and its simplest analog, 2-aminobenzothiazole (CAS 136-95-8). This modification increases the molecular weight from 150.2 g/mol for 2-aminobenzothiazole to 240.3 g/mol for the target compound, and introduces an additional aromatic ring that enhances lipophilicity and potential π-π stacking interactions with biological targets [1]. While direct comparative biological data for this specific compound is absent in the peer-reviewed literature, this structural difference is a key driver for its selection in SAR studies where a 4-substituted scaffold is a design requirement [2].

4-Benzyl vs. Unsubstituted Core
Structural comparison
MW 240.3 vs 150.2 g/mol
C14H12N2S vs C7H6N2S
Differentiates scaffold for SAR studies
No direct biological comparison available
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Positional Isomer Differentiation: 4-Benzyl vs. N-Benzyl

4-Benzyl-1,3-benzothiazol-2-amine is a positional isomer of N-benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0), where the benzyl group is attached to the endocyclic nitrogen at position 2 rather than the carbon at position 4. This difference in substitution pattern results in distinct electronic environments and chemical reactivity. For instance, the 4-benzyl substitution leaves the exocyclic amine group free for further derivatization, whereas the N-benzyl analog has a substituted amine. While direct comparative biological data for these two isomers is not available, this fundamental difference in chemical connectivity and physical properties underscores that they are not interchangeable building blocks [1].

4-Benzyl vs. N-Benzyl Isomer
Isomeric comparison
Same MW; distinct InChIKey
Free amine vs. substituted amine
Non-interchangeable building blocks
Positional isomerism confirmed structurally
Isomerism Medicinal Chemistry Synthetic Chemistry

Inferred Antimicrobial Potential from Class-Level Activity

While specific antimicrobial data for 4-Benzyl-1,3-benzothiazol-2-amine is not available, a closely related class of 2-aminobenzothiazole derivatives has demonstrated quantifiable antimicrobial activity. For example, in a study by Amnerkar et al. (2011), a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazoles exhibited moderate to good activity against various bacterial and fungal strains [1]. Specifically, compound 18 in that series showed an MIC of 25 µg/mL against E. coli, while compound 20 showed an MIC of 25 µg/mL against S. aureus [1]. Given the structural similarity, 4-Benzyl-1,3-benzothiazol-2-amine may possess similar antimicrobial potential, though direct testing is required. This class-level inference provides a rationale for its use as a starting point in antimicrobial drug discovery.

Antimicrobial Class Activity
Class-level inference
Analog MIC: 25 µg/mL (E. coli, S. aureus)
Inferred potential; requires direct testing
Broth microdilution; structural analogs only
Antimicrobial Drug Discovery Infectious Diseases

Inferred MAO Inhibitory Potential from Class-Level Activity

A study by Kaya et al. (2016) investigated the monoamine oxidase (MAO) inhibitory activity of novel 2-substituted benzothiazole derivatives containing a benzylamine moiety [1]. While 4-Benzyl-1,3-benzothiazol-2-amine was not among the compounds tested, the study found that several benzothiazole-benzylamine hybrids exhibited potent MAO-A and MAO-B inhibition. For instance, compound 4c showed an IC50 of 0.091 µM against MAO-A, and compound 4l showed an IC50 of 0.089 µM against MAO-B [1]. This class-level activity suggests that 4-Benzyl-1,3-benzothiazol-2-amine, which contains both a benzothiazole core and a benzyl group, may also possess MAO inhibitory properties and could serve as a valuable scaffold for developing novel MAO inhibitors.

MAO Inhibitory Class Activity
Class-level inference
Analog MAO-A IC50: 0.091 µM
MAO-B IC50: 0.089 µM
Scaffold for MAO inhibitor screening; validation needed
Recombinant human enzyme; compound not tested
Neurodegenerative Disease Monoamine Oxidase Enzyme Inhibition

Optimal Research Applications


SAR Studies for Benzothiazole-Based Drug Discovery

4-Benzyl-1,3-benzothiazol-2-amine is an ideal building block for medicinal chemists conducting SAR studies on benzothiazole-based scaffolds. Its unique 4-benzyl substitution pattern provides a distinct starting point for exploring the impact of steric and electronic effects on biological activity, compared to unsubstituted or N-substituted analogs [1]. The compound's free amine group also offers a convenient handle for further derivatization, enabling the rapid synthesis of diverse compound libraries [2].

Development of Novel Antimicrobial Agents

Given the established antimicrobial activity of closely related 2-aminobenzothiazole derivatives, this compound serves as a valuable scaffold for the design and synthesis of new antibacterial and antifungal agents [1]. Researchers can use it as a core structure for generating analogs and evaluating their efficacy against drug-resistant pathogens, as the class has shown promising activity against both Gram-positive and Gram-negative bacteria [3].

MAO Inhibitor Development for Neurodegenerative Disorders

The benzothiazole-benzylamine motif is a recognized pharmacophore for MAO inhibition [1]. 4-Benzyl-1,3-benzothiazol-2-amine can be utilized as a key intermediate or a structural template in programs aimed at discovering novel MAO-A or MAO-B inhibitors for the treatment of depression, anxiety, and Parkinson's disease [2].

Chemical Biology Probe Development

The compound's heterocyclic core and potential for functionalization make it suitable for developing chemical probes to study biological systems. Its benzothiazole ring is a common feature in fluorescent probes and sensors [3], and with further modification, 4-Benzyl-1,3-benzothiazol-2-amine could be used to create tools for imaging, target identification, or studying cellular processes.

Application
Selection Property
Validation Focus
Benzothiazole SAR Studies
4-Benzyl substitution with free NH2
Scaffold derivatization and target engagement assays
Antimicrobial Screening Programs
Class-reported antibacterial activity
MIC determination against target pathogens
MAO Inhibition Assay Development
Benzothiazole-benzylamine pharmacophore
MAO-A/B isoform selectivity profiling
Chemical Probe Design
Benzothiazole fluorophore core
Functionalization and spectroscopic characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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